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E3 ligase Ligand 1 dihydrochloride -

E3 ligase Ligand 1 dihydrochloride

Catalog Number: EVT-8208015
CAS Number:
Molecular Formula: C23H34Cl2N4O3S
Molecular Weight: 517.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 ligase Ligand 1 dihydrochloride is a small molecule compound that serves as a selective ligand for E3 ubiquitin ligases, which are crucial components in the ubiquitin-proteasome system responsible for protein degradation and regulation within cells. This compound is significant in the field of drug discovery and development, particularly for its potential applications in targeted protein degradation and cancer therapy.

Source

E3 ligase Ligand 1 dihydrochloride is synthesized through various chemical processes, often involving the modification of existing ligands or the design of novel compounds to enhance selectivity and efficacy towards specific E3 ligases. The compound has been characterized and utilized in several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Classification

The compound falls under the category of small molecule inhibitors or ligands, specifically targeting E3 ubiquitin ligases. These ligases are classified based on their structure and the type of substrate they recognize, making E3 ligase Ligand 1 dihydrochloride a valuable tool in studying these enzymes.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand 1 dihydrochloride typically involves organic synthesis techniques, including:

  • Refluxing: Reaction under elevated temperatures to facilitate chemical transformations.
  • Coupling Reactions: Utilization of coupling agents to link different molecular fragments.
  • Purification: Techniques such as chromatography to isolate the desired product from by-products.

Technical Details

The synthesis may require specific reagents and catalysts that promote the formation of the desired ligand structure while minimizing side reactions. The process is often optimized through iterative testing to enhance yield and purity.

Molecular Structure Analysis

Structure

E3 ligase Ligand 1 dihydrochloride features a complex molecular structure that includes multiple functional groups designed to interact specifically with E3 ligases. The exact molecular formula and structural representation can be derived from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data

The molecular weight, solubility, and stability under various conditions are critical parameters that define its use in biological assays. Detailed structural analysis can provide insights into how modifications to the ligand affect its binding affinity and specificity.

Chemical Reactions Analysis

Reactions

E3 ligase Ligand 1 dihydrochloride engages in specific chemical reactions with E3 ubiquitin ligases, promoting the ubiquitination of target proteins. This process can lead to:

  • Target Protein Degradation: Facilitating the removal of unwanted or damaged proteins.
  • Signal Transduction Modulation: Affecting cellular signaling pathways by altering protein levels.

Technical Details

The reactions involved often require careful monitoring of conditions such as pH, temperature, and concentration to ensure optimal interaction between the ligand and the target E3 ligase.

Mechanism of Action

Process

The mechanism by which E3 ligase Ligand 1 dihydrochloride operates involves binding to specific E3 ligases, thereby enhancing their activity or altering their substrate specificity. This leads to increased ubiquitination of target proteins, which are then directed for degradation by the proteasome.

Data

Studies have shown that this ligand can selectively bind to certain E3 ligases over others, providing a basis for its application in targeted protein degradation strategies. Quantitative assays measuring binding affinity (e.g., IC50 values) help elucidate its effectiveness.

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand 1 dihydrochloride is typically characterized by:

  • Appearance: Often a crystalline solid or powder.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on pH.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity with biological targets must be well-defined to avoid off-target effects.

Relevant data from stability studies and reactivity profiles contribute to understanding its behavior in biological systems.

Applications

E3 ligase Ligand 1 dihydrochloride has several scientific uses:

  • Drug Development: As a tool compound in developing drugs that leverage the ubiquitin-proteasome system for targeted therapy.
  • Research Applications: Used in studies investigating protein degradation pathways and cellular signaling mechanisms.
  • Cancer Therapy: Potential applications in oncology for selectively degrading oncogenic proteins, thus inhibiting tumor growth.

This compound represents a significant advancement in therapeutic strategies aimed at manipulating protein levels within cells, highlighting its importance in modern pharmacology.

Synthesis and Structural Optimization of E3 Ligase Ligand 1 Dihydrochloride

Synthetic Pathways for PROTAC-Compatible E3 Ligase Ligands

Key Synthetic Routes for VHL-Targeting LigandsE3 ligase Ligand 1 dihydrochloride, chemically designated as (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide dihydrochloride (molecular formula: C₂₃H₃₄Cl₂N₄O₃S), is synthesized via a multi-step sequence optimized for VHL engagement [4] [8]. The synthesis initiates with chiral amino acid precursors, where the stereospecific (2S,4R)-4-hydroxyproline moiety serves as the core scaffold. Key steps include:

  • Amide coupling between the carboxylate of (2S,4R)-4-hydroxyproline and the amine of (2S)-2-amino-3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions.
  • Chemoselective esterification of the thiazole-carboxylic acid group prior to coupling with the phenethylamine segment to prevent racemization [1] [4].
  • Final dihydrochloride salt formation via hydrochloric acid precipitation to enhance stability and crystallinity [4].

Industrial routes emphasize atom economy and catalyst-controlled stereoselectivity. For example, asymmetric hydrogenation using Ir(III)-N,P-ligand complexes achieves enantiomeric excess (ee) >99% for the phenethylamine intermediate [7]. Table 1 summarizes critical reaction parameters:

Table 1: Key Synthetic Steps for E3 Ligase Ligand 1 Dihydrochloride

StepReaction TypeKey Reagents/ConditionsYieldStereocontrol
1Amino acid activationBoc₂O, NaOH, 0°C85%(S)-configuration retention
2Amide couplingDIPEA, HATU, DCM78%(2S,4R) epimer protection
3Thiazole fragment conjugationPd(PPh₃)₄, CuI, Sonogashira65%Regioselective C-C bond formation
4Salt formationHCl/Et₂O, precipitation95%N/A

Role of Chiral Centers in Ligand Bioactivity

The three defined stereocenters [(2S), (4R), and (1′S)] govern E3 ligase Ligand 1’s binding to the VHL Elongin B/C complex. The (2S,4R)-hydroxyproline motif mimics the natural hydroxyproline residue in hypoxia-inducible factor 1α (HIF-1α), enabling hydrogen bonding with VHL’s Tyr98, His110, and Ser111 residues [7]. Computational studies confirm that inversion at (4R) to (4S) disrupts a critical hydrogen-bond network, reducing binding affinity by >100-fold [7]. Similarly, the (1′S)-phenethyl configuration optimizes hydrophobic contacts with Trp88 and Tyr112 in the VHL binding pocket. Structure-activity relationship (SAR) analyses demonstrate that epimerization at any chiral center abolishes ternary complex formation and PROTAC-mediated degradation [4] [7].

Linker Design and Functionalization Strategies

Chemoselective Approaches for Linker-E3 Ligand ConjugationThe primary aliphatic amine on the (2S)-2-amino-3,3-dimethylbutanoyl segment of E3 ligase Ligand 1 dihydrochloride serves as the principal exit vector for linker attachment [4] [8]. Chemoselective conjugation strategies include:

  • Amide bond formation: Carboxylic acid-terminated linkers activated with HATU or PyBOP couple at room temperature (yield: 70–85%).
  • Carbamate linkages: Reaction with chloroformates in dichloromethane (DCM) with triethylamine (TEA) base (yield: 60–75%).
  • Click chemistry: Azide-functionalized linkers undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamine-derivatized ligands (yield: >90%) [4].

Protection of the hydroxyproline hydroxyl group during conjugation is critical to prevent side reactions. tert-Butyldimethylsilyl (TBDMS) ether protection is preferred due to its orthogonality to amine deprotection steps [4] [8]. Table 2 compares conjugation efficiencies:

Table 2: Linker Conjugation Methods for E3 Ligase Ligand 1 Dihydrochloride

Conjugation ChemistryConditionsYieldStabilityPROTAC Activity (DC₅₀)
Amide bondHATU, DIPEA, DMF, RT82%High≤10 nM
CarbamateClCO₂CH₂CH₂Cl, TEA, DCM68%Moderate50–100 nM
Triazole (click)CuSO₄·sodium ascorbate, H₂O/t-BuOH92%High≤20 nM

Impact of Linker Length and Flexibility on PROTAC Efficacy

Linker architecture directly influences ternary complex formation between VHL, the PROTAC, and the target protein. For E3 ligase Ligand 1 dihydrochloride, empirical studies reveal:

  • Optimal linker length: Polyethylene glycol (PEG) chains with 8–12 units (∼20–30 Å) maximize degradation efficiency by balancing spatial proximity and conformational entropy [5].
  • Rigidity-activity relationship: Aryl piperazine-based semi-rigid linkers enhance degradation kinetics (DC₅₀: 5 nM) compared to flexible alkyl chains (DC₅₀: >100 nM) by reducing the entropic penalty of ternary complex formation [5].
  • Hydrophilicity: PEG- or piperazine-containing linkers improve aqueous solubility, mitigating aggregation-prone tendencies of PROTACs [5].

Table 3: Linker Design Impact on PROTAC Performance

Linker TypeLength (Å)FlexibilityDegradation Efficiency (DC₅₀)Cellular Permeability
PEG₈24High10 nMModerate
Alkyl C1218High>500 nMHigh
Piperazine-PEG₄28Semi-rigid5 nMModerate
Biphenyl12Rigid50 nMLow

Scalability and Industrial Production Challenges

Properties

Product Name

E3 ligase Ligand 1 dihydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride

Molecular Formula

C23H34Cl2N4O3S

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1

InChI Key

YTJDUDNKHHNDRD-ARZBPYMHSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl

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